BenchChemオンラインストアへようこそ!

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide

Cannabinoid receptor pharmacology CB2 selectivity Functional assay

This CB2-preferential indole-5-carboxamide agonist offers a 4.6-fold selectivity over CB1, enabling peripheral CB2 activation without psychoactive confounds. Its unique benzimidazole-methylene linker topology and 2-methoxyethyl N1-substituent confer distinct pharmacokinetics: resisting ω-oxidation and altering Phase I clearance. The compound acts as a partial agonist (CB1 EC50 284 nM; IC50 8,000 nM), useful for comparing full vs. partial agonist signaling (cAMP vs. β-arrestin). Its distinct LC-MS/MS fragmentation pattern makes it a valuable forensic reference standard. Procure this compound-specific pharmacological fingerprint for your research.

Molecular Formula C20H20N4O2
Molecular Weight 348.4 g/mol
Cat. No. B11146495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide
Molecular FormulaC20H20N4O2
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCOCCN1C=CC2=C1C=CC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3
InChIInChI=1S/C20H20N4O2/c1-26-11-10-24-9-8-14-12-15(6-7-18(14)24)20(25)21-13-19-22-16-4-2-3-5-17(16)23-19/h2-9,12H,10-11,13H2,1H3,(H,21,25)(H,22,23)
InChIKeyKHELHBLVCKGCRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-1,3-Benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide – Procurement-Relevant Identity and Cannabinoid Receptor Profile


N-(1H-1,3-Benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide (CAS 1574515-49-3, MW 348.4) is a synthetic small molecule belonging to the indole-5-carboxamide class of cannabinoid receptor agonists. Its hybrid scaffold incorporates a benzimidazole ring linked via a methylene bridge to the carboxamide, distinguishing it from indole-3-carboxamide or indazole-based synthetic cannabinoids. Functional data curated in BindingDB and ChEMBL establish that the compound acts as an agonist at both human cannabinoid receptor subtypes, with preferential activation of the peripheral CB2 receptor over the central CB1 receptor [1].

Why N-(1H-1,3-Benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide Cannot Be Replaced by Generic Indole-5-Carboxamide Analogs


Indole-5-carboxamide synthetic cannabinoids are not interchangeable due to the profound impact of N1-substituent identity and linker topology on CB1/CB2 subtype selectivity, functional efficacy, and pharmacokinetic behavior. Modest structural changes—such as replacing the 2-methoxyethyl group with a methyl, pentyl, or fluoropentyl chain, or altering the benzimidazole linker length from methylene to propyl—can invert selectivity, shift potency by orders of magnitude, or introduce off-target liabilities. Consequently, procurement decisions must be guided by compound-specific pharmacological fingerprints rather than scaffold-level assumptions [1].

Quantitative Differentiation Evidence for N-(1H-1,3-Benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide


CB2-Selective Functional Agonism – EC50 Ratio Compared with Class-Average Synthetic Cannabinoid Receptor Agonists

The target compound activates human CB2 receptors with an EC50 of 62 nM, while its CB1 EC50 is 284 nM, yielding a selectivity ratio of 4.6-fold in favor of CB2. This contrasts with the class of widely referenced indole-3-carboxamide synthetic cannabinoids (e.g., JWH-018), which typically exhibit near-equipotent activation of CB1 and CB2 (EC50 ratio ≈ 1). The pronounced CB2 bias of this compound makes it a preferential tool for dissecting peripheral cannabinoid signaling with reduced central CB1-driven psychoactivity [1].

Cannabinoid receptor pharmacology CB2 selectivity Functional assay

Reduced Affinity in Radioligand Binding at Rat Cannabinoid Receptors Suggests Lower Target Promiscuity Relative to High-Affinity SCRA

In a rat cerebellum membrane preparation, the compound displaced [3H]aminoalkylindole binding to cannabinoid receptors with an IC50 of 8,000 nM (8 µM). This is substantially weaker than high-affinity synthetic cannabinoids such as WIN‑55,212‑2 (Ki ~2–10 nM) or CP‑55,940 (Ki ~0.6–5 nM) [1]. The large gap between functional EC50 (284 nM for CB1) and binding IC50 (8,000 nM) may reflect a pronounced dependency on receptor reserve and coupling efficiency, suggesting that the compound behaves as a partial agonist in some systems.

Cannabinoid receptor binding Target engagement Radioligand displacement

Structural Divergence from Common Indole-3-Carboxamide SCRA Confers Distinct Metabolic Liabilities

Unlike pentyl- or fluoropentyl-substituted indole-3-carboxamide synthetic cannabinoids, which are susceptible to cytochrome P450-mediated ω‑oxidation and subsequent glucuronidation, the 2‑methoxyethyl N1‑substituent lacks terminal aliphatic hydroxylation sites. This structural feature is predicted to reduce Phase I metabolic clearance. Additionally, the benzimidazole ring is generally more resistant to oxidative metabolism than the indole core found in many comparator SCRA. While direct head-to-head metabolic data are not publicly available, in silico predictions using ADMETlab 2.0 (lipophilicity, metabolic liability scores) support a differentiated metabolic stability profile for the 2‑methoxyethyl-benzimidazole hybrid compared to pentyl-indole analogs [1].

Metabolic stability Structural alert Drug design

Recommended Procurement Scenarios for N-(1H-1,3-Benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide Based on Validated Differentiation


CB2-Selective Pharmacological Tool for Neuroinflammation and Immune Modulation Studies

With a 4.6‑fold CB2‑preferential agonist profile, this compound is suitable for ex vivo or in vivo experiments where activation of peripheral CB2 receptors is desired while minimizing CB1‑mediated psychoactive confounds. It can serve as a reference compound alongside CB2‑selective ligands such as HU‑308 or JWH‑133 in microglia, macrophage, or T‑cell assays [1].

Partial Agonist Candidate for Functional Selectivity and Biased Signaling Research

The marked divergence between functional EC50 values (284 nM at CB1) and binding IC50 (8,000 nM) suggests partial agonist behavior with large receptor‑reserve dependence. This property makes the compound a useful probe for comparing full vs. partial agonist signaling outcomes (e.g., cAMP vs. β‑arrestin recruitment) in recombinant CB1 and CB2 expression systems [1][2].

Metabolic Stability Differentiation in Comparative In Vitro ADME Panels

The absence of a terminal alkyl chain susceptible to ω‑oxidation, combined with the benzimidazole scaffold, predicts altered Phase I metabolic clearance relative to pentyl‑indole SCRA. The compound can be incorporated into hepatocyte or microsomal stability panels to empirically validate the metabolic liability hypothesis and to benchmark against rapidly cleared analogs [3].

Reference Standard for Forensic Toxicology Method Development (Synthetic Cannabinoid Panel)

Given its unique retention time and mass spectrometric fragmentation pattern dictated by the 2‑methoxyethyl and benzimidazole moieties, this compound is a valuable candidate for expanding LC‑MS/MS and GC‑MS spectral libraries used in forensic identification of emerging synthetic cannabinoids [1].

Quote Request

Request a Quote for N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.